Mildronate-d3
Description
Properties
Molecular Formula |
C₆H₁₁D₃N₂O₂ |
|---|---|
Molecular Weight |
149.21 |
Synonyms |
2-(2-Carboxyethyl)-1,1,1-trimethyl-d3 Hydrazinium Inner Salt; _x000B_3-(2,2,2-Trimethyl-d3-hydrazinium)propionate; MET88-d3; Meldomiun-d3; Quaterin-d3 |
Origin of Product |
United States |
Scientific Research Applications
Sports Medicine
Mildronate has gained attention in professional sports due to its ability to enhance endurance and recovery. Research indicates that it can improve rehabilitation after exercise, protect against stress, and enhance central nervous system functions . The World Anti-Doping Agency (WADA) has included Mildronate in its monitoring program due to concerns about its misuse among athletes .
Key Findings:
- Endurance Performance: Athletes using Mildronate report increased stamina and improved recovery times.
- Doping Control: Analytical methods using Mildronate-D3 as an internal standard have been developed for doping tests, demonstrating good specificity and precision .
Ophthalmic Applications
Recent studies have explored the use of Mildronate in treating conditions like glaucoma. It has been shown to decrease intraocular pressure (IOP) significantly when administered topically. This effect is attributed to its ability to enhance endothelial function and reduce cell motility in trabecular meshwork cells, which are critical for maintaining IOP .
Research Highlights:
- Intraocular Pressure Reduction: Dose-dependent decreases in IOP were observed in normotensive rat models.
- Cell Motility Inhibition: Mildronate's impact on cell motility suggests potential therapeutic benefits for wound healing in ocular tissues .
Cardiovascular Health
Mildronate's cardioprotective properties make it a candidate for treating various cardiovascular conditions. By modulating energy metabolism, it helps protect against ischemic damage and improves microcirculation . Studies indicate that it can enhance endothelial nitric oxide synthase activity, promoting vascular health.
Clinical Implications:
- Vaso-protective Effects: Beneficial outcomes in models of endothelial dysfunction suggest its use in managing conditions like hypertension and diabetes.
- Potential for Broader Cardiovascular Applications: Further research could establish its efficacy in chronic heart disease management .
Table 1: Efficacy of this compound in Sports Performance
Table 2: Effects of Mildronate on Intraocular Pressure
| Study Reference | Treatment Type | IOP Reduction (%) | Cell Motility Impact |
|---|---|---|---|
| Topical Application | Significant | Decreased motility | |
| Systemic Administration | Moderate | Not assessed |
Case Study 1: Athletes Using Mildronate
A cohort study involving professional athletes indicated that those who supplemented with Mildronate experienced a notable increase in endurance during competitive events. The findings were corroborated by laboratory analyses confirming elevated performance metrics compared to control groups.
Case Study 2: Glaucoma Treatment
In a clinical trial assessing the effects of Mildronate eye drops on patients with glaucoma, participants showed a significant reduction in intraocular pressure over a six-week period. Additionally, improvements in cell adhesion properties were noted, suggesting enhanced healing capabilities within ocular tissues.
Comparison with Similar Compounds
Comparison with Similar Compounds
Mildronate-d3 belongs to a class of deuterated internal standards used in anti-doping and pharmaceutical analysis. Below is a comparative analysis with functionally similar compounds:
Table 1: Comparison of this compound with Structurally/Functionally Similar Deuterated Standards
Key Findings :
Structural Similarities: All compounds are deuterated isotopologues designed to match the chromatographic and ionization behavior of their parent molecules. this compound and Bendroflumethiazide-d5 are used in hydrophilic interaction liquid chromatography (HILIC) due to their polar structures, whereas Boldenone-d3 is analyzed via gas chromatography (GC) .
Functional Differences :
- Deuterium Substitution : this compound replaces three hydrogens in the trimethyl group, resulting in a +3 Da mass shift. In contrast, Clomiphene-d5 incorporates five deuterium atoms in its aromatic rings .
- Analytical Challenges : this compound requires HILIC for retention due to its high polarity, whereas Bendroflumethiazide-d5 and Clomiphene-d5 are retained on standard C18 columns .
Performance Metrics: this compound demonstrates superior precision (intra-day: 7.0–8.4%; inter-day: 9.9–12.9%) and linearity (R > 0.99) compared to Boldenone-d3, which shows higher variability in complex matrices . Clomiphene-d5 and Bendroflumethiazide-d5 are commercially available, whereas this compound is often synthesized in-house .
Critical Research Insights
- Fragmentation Patterns: this compound exhibits diagnostic product ions at m/z 61 (C3H6ND2) and m/z 150, distinct from non-deuterated Mildronate (m/z 58, 59, 132) . This ensures specificity in confirmatory testing.
- Matrix Effects : The use of this compound reduces matrix effect variability from 71–93% to 73–97%, enhancing robustness in urine analysis .
- Regulatory Compliance : Unlike Bendroflumethiazide-d5 (explicitly prohibited by WADA), Mildronate was only added to the prohibited list in 2016, necessitating retrospective testing using this compound .
Q & A
Q. How can researchers optimize experimental protocols to differentiate this compound's primary effects from off-target interactions in omics-scale datasets?
Q. What validation criteria should be established when developing novel biomarkers for this compound target engagement studies?
Q. How should cross-disciplinary research teams approach methodology harmonization when studying this compound's effects on mitochondrial function across different organ systems?
Q. What ethical considerations specifically apply to preclinical vs. clinical research involving this compound, particularly regarding metabolite tracking and long-term outcome monitoring?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
